molecular formula GaTe B1143640 GALLIUM TELLURIDE CAS No. 12024-27-0

GALLIUM TELLURIDE

Cat. No. B1143640
CAS RN: 12024-27-0
M. Wt: 197.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium Telluride (GaTe) is a chemical compound of gallium and tellurium . It is a black, odorless, brittle crystalline solid at room temperature . There is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .


Synthesis Analysis

Gallium (III) telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures . It is also possible to synthesize the compound by reacting elemental gallium and elemental tellurium at high temperatures . A study also proposed a gallium (III) telluride (Ga2Te3)-based composite as a prospective anode for Li-ion batteries .


Molecular Structure Analysis

The structure of GaTe consists of layers and can be formulated as Ga2+ 2Te2− . The bonding within the layers is ionic-covalent and between the layers is predominantly van der Waals . A spontaneous phase transformation of GaTe occurred when the bulk was exfoliated to a few layers, indicating a structural variation from a monoclinic to a hexagonal structure .


Chemical Reactions Analysis

The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . Kinetic studies of gallium electrodeposition were carried out. The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the current efficiency .


Physical And Chemical Properties Analysis

At room temperature, gallium (III) telluride is a black, odorless, brittle crystal . The compound crystallizes in a four-coordinate tetrahedral structure . The crystal is not immediately reactive or flammable . GaTe has a melting point of 824°C .

Safety And Hazards

Gallium (III) telluride is fatal if swallowed or inhaled . It may cause damage to the central nervous system, the liver, and the digestive system through prolonged or repeated exposure . Proper precautions should be taken when handling this compound, including lab goggles and safety gloves .

Future Directions

Gallium telluride has shown promising thermoelectric properties . It has been suggested that GaTe will be useful in the field of thermoelectric applications . Furthermore, GaTe has been proposed as a promising material for low-power-density sensing of visible light .

properties

CAS RN

12024-27-0

Product Name

GALLIUM TELLURIDE

Molecular Formula

GaTe

Molecular Weight

197.32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.